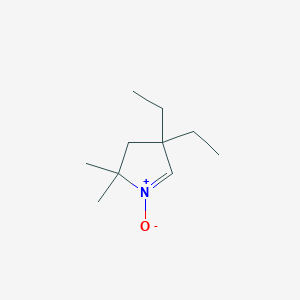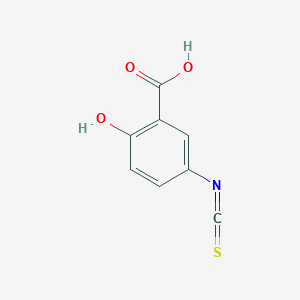![molecular formula C9H9N3O2 B040796 4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione CAS No. 118470-93-2](/img/structure/B40796.png)
4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a dione functional group at positions 2 and 3, and an ethyl group at position 4. The compound’s molecular formula is C8H8N2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) can be achieved through multicomponent reactions involving various starting materials. One common method involves the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in a solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine-2,3-dione oxides, while reduction can produce pyrido[2,3-b]pyrazine-2,3-diol derivatives .
科学研究应用
Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antioxidant and antiurease agent.
作用机制
The mechanism of action of Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with DNA, leading to changes in its electrochemical properties. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine-2,3-diol: Similar structure but with hydroxyl groups instead of dione.
Thieno[3,4-b]pyrazine: Contains a thiophene ring fused to a pyrazine ring.
Pyrrolopyrazine: Features a pyrrole ring fused to a pyrazine ring
Uniqueness
Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) is unique due to its specific substitution pattern and functional groups, which confer distinct electronic and chemical properties. These properties make it particularly valuable in applications requiring high photoluminescence quantum efficiency and nonlinear optical responses .
属性
IUPAC Name |
4-ethyl-1H-pyrido[2,3-b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-7-6(4-3-5-10-7)11-8(13)9(12)14/h3-5H,2H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMISKNXOCJRDKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)NC(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560620 |
Source


|
| Record name | 4-Ethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118470-93-2 |
Source


|
| Record name | 4-Ethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)


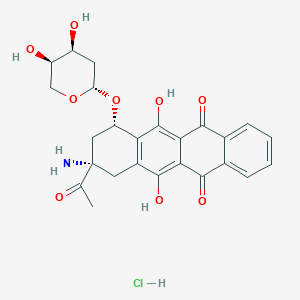
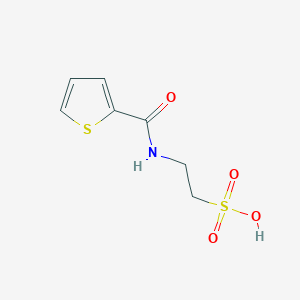
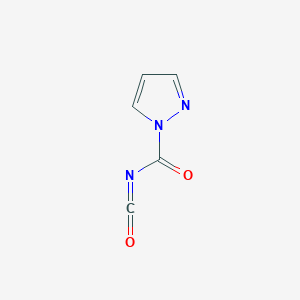
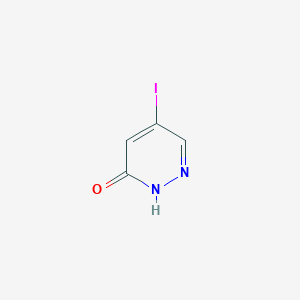
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

